molecular formula C8H17NO B13321327 2-(Cyclopropylmethyl)-2-methoxypropan-1-amine

2-(Cyclopropylmethyl)-2-methoxypropan-1-amine

Cat. No.: B13321327
M. Wt: 143.23 g/mol
InChI Key: NNYQZDNJPMWPCQ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-2-methoxypropan-1-amine is an organic compound that features a cyclopropylmethyl group attached to a methoxypropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-2-methoxypropan-1-amine typically involves the reaction of cyclopropylmethyl bromide with 2-methoxypropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-2-methoxypropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or amine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

2-(Cyclopropylmethyl)-2-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    Methoxypropanamine: Similar structure but without the cyclopropyl group.

    Cyclopropylmethylamine: Lacks the methoxy group but has a similar cyclopropylmethyl structure.

Uniqueness

2-(Cyclopropylmethyl)-2-methoxypropan-1-amine is unique due to the presence of both the cyclopropylmethyl and methoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-cyclopropyl-2-methoxy-2-methylpropan-1-amine

InChI

InChI=1S/C8H17NO/c1-8(6-9,10-2)5-7-3-4-7/h7H,3-6,9H2,1-2H3

InChI Key

NNYQZDNJPMWPCQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC1)(CN)OC

Origin of Product

United States

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